1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized by Bayer AG in 1998 and has since been extensively researched for its anti-tumor and anti-angiogenic properties.
Wissenschaftliche Forschungsanwendungen
Preparation and Antioxidant Activity
The compound has been involved in research focusing on the preparation and characterization of derivatives with antioxidant properties. A specific study detailed the synthesis of a coumarin derivative in a dioxin-ethanol medium, exhibiting significant antioxidant activities compared to standard antioxidants like vitamin C. The research emphasized the compound's potential in scavenging activity against stable radicals, showcasing its efficacy in biological systems (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Anticancer Activity
The compound's derivatives have been utilized in synthesizing new compounds with promising anticancer activities. One such study synthesized new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives, which demonstrated moderate to high activities against hepatitis B virus (HBV), indicating its potential in antiviral and anticancer therapeutics (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Cytotoxic Heterocyclic Compounds Synthesis
The compound has been instrumental in the synthesis of new cytotoxic heterocyclic compounds. Research in this area focused on preparing derivatives bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, showing significant growth inhibitory effects toward certain cell lines, offering insights into its role in developing new anticancer agents (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Studies have been conducted on the synthesis of Pyrazolo[3,4-d]pyrimidin-4-one derivatives with notable antitumor activities. Such research demonstrates the compound's potential in the pharmaceutical industry, particularly in the development of new therapeutics against specific cancer cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-20(2)14-16-8-11(9-17-14)19-15(21)18-10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7-9H,5-6H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLHBALUNHMYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.